molecular formula C22H21F2N5O2 B2909426 2-(4-fluorophenyl)-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251673-44-5

2-(4-fluorophenyl)-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B2909426
CAS No.: 1251673-44-5
M. Wt: 425.44
InChI Key: IIUXFQYTOFFIPT-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a structurally complex molecule featuring a triazole-piperidine-acetamide scaffold with fluorinated aryl substituents. Its design integrates:

  • Dual fluorophenyl groups: A 4-fluorophenyl moiety attached to the acetamide and a 3-fluorophenyl group on the triazole ring.
  • 1,2,3-Triazole ring: Known for metabolic stability and hydrogen-bonding capabilities, the triazole is linked to a piperidine via a carbonyl group, contributing to conformational rigidity.
  • Acetamide linkage: The N-acetamide group is a common pharmacophore in bioactive molecules, facilitating interactions with enzymes or receptors.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5O2/c23-16-6-4-15(5-7-16)12-21(30)25-18-8-10-28(11-9-18)22(31)20-14-29(27-26-20)19-3-1-2-17(24)13-19/h1-7,13-14,18H,8-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUXFQYTOFFIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other acetamide derivatives are analyzed below, focusing on substituent effects, synthesis, and inferred bioactivity.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Key Structural Features Synthesis Method Potential Bioactivity Inference Reference
Target Compound 4-Fluorophenyl, 3-fluorophenyl-triazole, piperidine-carbonyl, acetamide Likely EDCl-mediated amide coupling Kinase inhibition (inferred from )
2-(4-(1H-1,2,3-Triazol-1-yl)Piperidin-1-yl)-N-(3-(Trifluoromethyl)Phenyl)Acetamide () Trifluoromethylphenyl, triazole-piperidine Amide coupling Anticancer/antimicrobial (CF3 enhances lipophilicity)
N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-(3,4-Dichlorophenyl)Acetamide () Dichlorophenyl, pyrazolone ring EDCl-mediated coupling Ligand for metal coordination/antibacterial
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide () Fluorophenyl, triazole, thioamide Thioamide formation Antifungal (thioamide improves stability)
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide () Chlorophenyl, pyrazole, chloroacetamide Amide coupling Insecticide precursor (Fipronil analog)

Key Findings:

Substituent Effects: Fluorine vs. Chlorine: The target compound’s fluorophenyl groups may offer better metabolic stability and reduced toxicity compared to chlorinated analogs (e.g., ). Triazole vs. Pyrazole: The triazole in the target compound (vs.

Synthetic Routes: The target compound likely employs amide coupling (e.g., EDCl-mediated), similar to and .

Structural Flexibility :

  • The piperidine-carbonyl linker in the target compound introduces conformational rigidity, unlike the flexible thioamide in , which may enhance binding specificity.

Biological Implications: The dual fluorination pattern (4-F and 3-F) could optimize target affinity and pharmacokinetics compared to non-fluorinated analogs (e.g., ). The trifluoromethyl group in analogs increases lipophilicity, suggesting the target compound may balance solubility and membrane permeability.

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